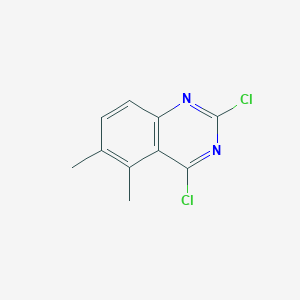

2,4-Dichloro-5,6-dimethylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,4-dichloro-5,6-dimethylquinazoline |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)9(11)14-10(12)13-7/h3-4H,1-2H3 |

InChI Key |

INZMXSBJNQOLPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(N=C2Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 5,6 Dimethylquinazoline and Analogues

Precursor Synthesis and Derivatization Strategies

Traditional and widely practiced routes to 2,4-dichloroquinazolines, including the 5,6-dimethyl substituted analogue, commence with the synthesis of appropriately substituted anthranilic acid or anthranilonitrile precursors. These are then cyclized to form the core quinazoline (B50416) ring system, which is subsequently chlorinated.

Synthesis of Substituted Anthranilic Acids and Anthranilonitriles

The foundational starting material for the synthesis of 2,4-dichloro-5,6-dimethylquinazoline via this route is 3,4-dimethylanthranilic acid. While various methods exist for the synthesis of substituted anthranilic acids, a common approach involves the functionalization of a pre-existing benzene (B151609) ring with the required amino and carboxylic acid groups.

Similarly, the corresponding 2-amino-3,4-dimethylbenzonitrile would serve as the precursor for alternative synthetic pathways. The synthesis of substituted anthranilonitriles can be achieved through methods such as the cyanation of corresponding anilines or the reduction of nitrobenzonitriles.

Preparation of Substituted Quinazoline-2,4(1H,3H)-diones (Dihydroxyquinazolines)

A frequently employed strategy for constructing the quinazoline framework involves the conversion of a substituted anthranilic acid into the corresponding quinazoline-2,4(1H,3H)-dione. In the case of this compound, this would be 5,6-dimethylquinazoline-2,4(1H,3H)-dione. A general and effective method for this transformation is the reaction of the anthranilic acid with potassium cyanate, followed by acid-catalyzed cyclization. google.com

This intermediate, 5,6-dimethylquinazoline-2,4(1H,3H)-dione, can then be converted to this compound through chlorination. A common and potent chlorinating agent for this purpose is phosphorus oxychloride (POCl₃), often used at reflux. chemicalbook.comderpharmachemica.com The reaction proceeds by converting the hydroxyl groups of the dione (B5365651) into chloro groups, yielding the desired 2,4-dichloroquinazoline (B46505).

Direct Chlorination and Cyclization Approaches

One-Step Cyclization and Halogenation from Anthranilonitrile Precursors

A notable one-step approach facilitates the direct conversion of substituted anthranilonitriles to 2,4-dichloroquinazolines. nih.gov This method is particularly relevant for the synthesis of this compound from 2-amino-3,4-dimethylbenzonitrile.

This efficient one-pot synthesis employs bis(trichloromethyl) carbonate, commonly known as triphosgene, as a source of phosgene (B1210022) for the cyclization and chlorination, with a catalytic amount of triphenylphosphine (B44618) oxide. nih.gov The reaction transforms an anthranilonitrile precursor directly into the corresponding 2,4-dichloroquinazoline in good yields.

The proposed mechanism for this direct cyclization and chlorination reaction is believed to initiate with the in situ formation of an isocyanate from the anthranilonitrile. nih.gov The triphenylphosphine oxide then activates the isocyanate group, which facilitates an intramolecular cyclization by the neighboring cyano group. Subsequent addition of chloride ions and further reaction with the in situ generated chlorinating species leads to the formation of the stable 2,4-dichloroquinazoline ring system. nih.gov This cascade of reactions within a single pot provides a streamlined route to this important class of compounds.

Halogenation of Quinazoline-2,4(1H,3H)-diones with Phosphorus Oxychloride (POCl₃)

A prevalent and effective method for the synthesis of 2,4-dichloroquinazolines is the direct halogenation of the corresponding quinazoline-2,4(1H,3H)-dione precursor. google.comchemicalbook.com This transformation is typically achieved by heating the dione with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.

The general reaction involves the conversion of the keto groups at the 2 and 4 positions of the quinazoline ring into chloro substituents. The reaction is usually carried out under reflux conditions to ensure complete conversion. For the synthesis of this compound, the starting material would be 5,6-dimethylquinazoline-2,4(1H,3H)-dione.

A typical procedure involves refluxing the quinazoline-2,4-dione with an excess of phosphorus oxychloride for several hours. chemicalbook.com The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534), can be employed to facilitate the reaction. google.com Upon completion, the excess POCl₃ is removed under reduced pressure, and the reaction mixture is carefully quenched with ice water. The resulting 2,4-dichloroquinazoline product precipitates and can be isolated by filtration.

For instance, the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is achieved by refluxing 6,7-dimethoxyquinazolin-2,4-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline for 5 hours. This method is adaptable for the synthesis of this compound, as demonstrated by the general applicability of this halogenation reaction to various substituted quinazoline-2,4-diones.

Table 1: Halogenation of Quinazoline-2,4(1H,3H)-diones with POCl₃

| Starting Material | Product | Reagents | Yield |

|---|---|---|---|

| Quinazoline-2,4-dione | 2,4-Dichloroquinazoline | POCl₃, Triethylamine | 73% google.com |

| Quinazoline-2,4-dione | 2,4-Dichloroquinazoline | POCl₃, Trimethylamine | 79% google.com |

Intramolecular Cyclization-Halogenation of Phenoxycarbonylureas and 3-Methoxycarbonylureas

An alternative approach to 2,4-dichloroquinazolines involves the intramolecular cyclization and concurrent halogenation of suitably substituted urea (B33335) derivatives. This method builds the quinazoline ring and introduces the chloro groups in a single synthetic operation.

The reagent system of phosphorus oxychloride (or phosphorus oxybromide for bromination) in the presence of a tertiary amine like N,N-dimethylaniline is effective for this transformation. researchgate.net The reaction likely proceeds through the formation of a Vilsmeier-Haack type reagent from POCl₃ and N,N-dimethylaniline, which then facilitates the cyclization and halogenation of the urea precursor. semanticscholar.orgorgsyn.org

This methodology offers a convergent route to the desired 2,4-dihaloquinazoline scaffold from acyclic precursors. The starting phenoxycarbonylureas or 3-methoxycarbonylureas are typically prepared from the corresponding anthranilic acid derivatives.

Table 2: Reagent Systems for Cyclization-Halogenation

| Reagent System | Function |

|---|---|

| POCl₃ / N,N-Dimethylaniline | Chlorination and Cyclization Catalyst researchgate.net |

Alternative and Emerging Synthetic Pathways

Beyond the classical methods, several modern synthetic strategies are being explored for the construction of quinazoline derivatives, which could be adapted for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. acs.org For quinazoline derivatives, palladium-catalyzed C-H activation and subsequent alkylation or arylation offer a direct method for introducing substituents onto the quinazoline core. researchgate.netmdpi.com While not a direct method for synthesizing the this compound itself, these strategies are valuable for the further functionalization of a pre-formed quinazoline ring. nih.gov For example, a 2,4-dichloroquinazoline could be selectively functionalized at other positions on the benzene ring through these methods. The development of palladium-catalyzed allylic alkylation of pyridines showcases the potential for such methods to be applied to other nitrogen-containing heterocycles like quinazolines. nih.gov

Ring contraction of benzodiazepine (B76468) derivatives presents an intriguing, though less common, route to quinazoline structures. nih.gov Certain 1,4-benzodiazepine (B1214927) derivatives can undergo rearrangement and ring contraction to form quinazoline or related quinoxaline (B1680401) structures under specific reaction conditions. acs.orgacs.org This transformation often involves acid or base catalysis and can lead to the formation of highly substituted quinazoline cores that might be otherwise difficult to access.

The synthesis of quinazolines from precursors containing triazole or azide (B81097) functionalities offers another versatile approach. nih.govnih.gov For instance, the reaction of 2-azidobenzonitriles with various coupling partners can lead to the formation of the quinazoline ring system. Similarly, intramolecular cyclization of appropriately substituted azidoaryl compounds can yield the quinazoline core. nih.gov The use of "click chemistry," specifically the 1,3-dipolar cycloaddition between azides and alkynes, has been employed to synthesize 1,2,3-triazole-substituted quinazolines. nih.govnih.gov These methods highlight the diverse range of starting materials and reaction pathways available for constructing the fundamental quinazoline scaffold.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis for Proton Environments and Coupling

A ¹H NMR spectrum for 2,4-Dichloro-5,6-dimethylquinazoline would be expected to reveal distinct signals corresponding to the aromatic proton and the two methyl groups. The chemical shift (δ) of the aromatic proton on the benzene (B151609) ring would provide insight into its electronic environment, influenced by the adjacent methyl groups and the fused heterocyclic ring. Furthermore, the two methyl groups (at positions 5 and 6) would each produce a singlet, and their specific chemical shifts would confirm their placement on the quinazoline (B50416) core. Integration of these signals would confirm the proton count for each environment.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | Data not available | Singlet (s) | 1H |

| -CH₃ (Position 5) | Data not available | Singlet (s) | 3H |

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum is critical for mapping the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom in the quinazoline ring system and the methyl substituents. The chemical shifts of the carbons attached to chlorine atoms (C2 and C4) would appear significantly downfield. The quaternary carbons and the carbons bearing methyl groups would also have characteristic chemical shifts, allowing for the complete assignment of the carbon backbone.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C4a | Data not available |

| C8a | Data not available |

| -CH₃ (Position 5) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups within this compound. Key absorption bands would be expected for C=N and C=C stretching vibrations within the quinazoline ring system. The spectrum would also feature bands corresponding to C-H stretching and bending from the aromatic and methyl groups, as well as C-Cl stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-H (Aromatic) Stretch | Data not available |

| C-H (Aliphatic) Stretch | Data not available |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

EI-MS analysis of this compound would determine its nominal molecular weight. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M+2, M+4) would be expected, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern would offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the high-precision measurement of the molecular ion's mass-to-charge ratio, allowing for the determination of the exact molecular formula. This technique would confirm the elemental composition (C₁₀H₈Cl₂N₂) of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By analyzing the absorption of UV or visible light, information about the electronic structure and aromaticity of a compound can be obtained. For quinazoline derivatives, the UV-Vis absorption spectra are typically characterized by distinct bands corresponding to specific electronic transitions.

Analysis of Electronic Transitions and Aromaticity

While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the behavior of related quinazoline derivatives allows for a scientifically grounded projection of its spectral characteristics. The UV-Vis absorption spectra of quinazoline derivatives in a solvent like acetonitrile (B52724) generally exhibit two primary absorption bands.

One band, typically appearing at shorter wavelengths (around 240–300 nm), is attributed to π → π* transitions within the aromatic rings. The second band, observed at longer wavelengths (approximately 310–425 nm), is generally assigned to n → π* transitions. The presence of the dimethyl groups at the 5 and 6 positions and the chloro groups at the 2 and 4 positions on the quinazoline ring are expected to influence the precise wavelengths and intensities of these absorption maxima. The aromaticity of the quinazoline system is confirmed by these characteristic π → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molecular Orbitals Involved |

|---|---|---|

| π → π* | 240 - 300 | Bonding π to antibonding π* |

Note: The data in this table is based on typical values for quinazoline derivatives and represents an expectation for this compound in the absence of direct experimental data.

Characterization of Charge Transfer Complexes

Charge transfer (CT) complexes are formed from the association of an electron donor and an electron acceptor. The formation of such complexes can be readily studied using UV-Vis spectroscopy, as it often results in the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components.

In the context of this compound, the nitrogen atoms in the quinazoline ring possess lone pairs of electrons, making the molecule a potential n-electron donor. It could, therefore, form charge transfer complexes with various π-electron acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or chloranilic acid. The formation of such a complex would be evidenced by the appearance of a new absorption band in the visible region of the spectrum, the energy of which would be related to the ionization potential of the donor and the electron affinity of the acceptor. While no specific studies on charge transfer complexes involving this compound were found, the general principles suggest its capability to form such complexes, which could be characterized by determining their stoichiometry and stability constants through spectrophotometric titrations.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive solid-state structure of this compound can be determined through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Although a specific crystal structure for this compound is not present in the surveyed literature, studies on closely related compounds, such as 2,4-Dichloro-7-fluoroquinazoline, demonstrate the utility of this method. For the fluoro derivative, it was found to crystallize in the monoclinic space group, and the analysis revealed a planar quinazoline moiety. It is highly probable that this compound would also exhibit a largely planar quinazoline core.

Analysis of Bond Lengths, Bond Angles, and Molecular Conformation

A detailed analysis of the crystal structure of this compound would provide precise measurements of all bond lengths and angles within the molecule. For instance, the C-Cl, C-N, C-C, and C-H bond lengths, as well as the internal angles of the fused heterocyclic rings, could be determined with high accuracy. This data is crucial for understanding the electronic effects of the chloro and dimethyl substituents on the geometry of the quinazoline ring system.

Furthermore, the molecular conformation and any intermolecular interactions, such as π–π stacking, would be revealed. In the crystal structure of 2,4-Dichloro-7-fluoroquinazoline, π–π stacking was observed between adjacent molecules, with a centroid-centroid distance of 3.8476 (14) Å. Similar interactions could be anticipated in the crystal packing of this compound, influencing its solid-state properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-7-fluoroquinazoline |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone |

Computational and Theoretical Chemistry of 2,4 Dichloro 5,6 Dimethylquinazoline and Quinazoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinazoline (B50416) systems, these calculations elucidate the distribution of electrons and the nature of molecular orbitals, which are key determinants of their chemical behavior.

Electron Density Distribution and Charge Analysis

The electron density distribution in a molecule provides a comprehensive picture of its chemical nature. Various theoretical methods have been employed to analyze the charge distribution in quinazoline derivatives.

Hückel Method: While a simplistic approach, the Hückel method can provide a qualitative understanding of the π-electron distribution in the aromatic quinazoline ring system. It helps in identifying regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

The distribution of electron density is crucial for understanding intermolecular interactions, as it governs the electrostatic potential of the molecule.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a powerful framework for describing the electronic structure of molecules. The energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For quinazoline derivatives, a smaller HOMO-LUMO gap has been associated with higher biological activity in some cases.

Basicity and pKa Calculations

The basicity of the nitrogen atoms in the quinazoline ring is a key factor influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. Computational methods, particularly ab initio Self-Consistent Field-Molecular Orbital (SCF-MO) calculations, have been utilized to predict the pKa values of quinazoline compounds.

These calculations typically involve computing the free energy change associated with the protonation of the nitrogen atoms. The calculated atomic charge on the nitrogen atoms can serve as a descriptor to correlate with experimental pKa values. A higher negative charge on a nitrogen atom generally corresponds to a higher basicity and a higher pKa. Such computational predictions are valuable for understanding the ionization state of quinazoline derivatives under physiological conditions, which is crucial for their interaction with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have revolutionized the field of drug design. These methods are extensively used to study the interactions of quinazoline derivatives with their biological targets.

Prediction of Binding Poses and Interactions with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com In the context of drug discovery, this involves docking a small molecule ligand, such as a quinazoline derivative, into the binding site of a target protein.

The process begins with the three-dimensional structures of both the ligand and the protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode.

For quinazoline derivatives, docking studies have been instrumental in understanding their interactions with a variety of biological targets, including:

Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based compounds are potent EGFR inhibitors. Docking studies have revealed that the quinazoline scaffold typically forms hydrogen bonds with key amino acid residues in the ATP-binding pocket of the EGFR kinase domain. nih.govijcce.ac.ir

Vascular Endothelial Growth Factor Receptor (VEGFR): Similar to EGFR, quinazoline derivatives have been shown to inhibit VEGFR. Docking simulations have elucidated the specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their binding affinity. ijcce.ac.ir

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have also been investigated as DHFR inhibitors. Molecular docking has helped in visualizing the binding poses and identifying the key interactions with residues in the active site of DHFR. bohrium.com

Cyclooxygenase-2 (COX-2): Some quinazoline derivatives exhibit anti-inflammatory activity through the inhibition of COX-2. Docking studies have been used to predict their binding modes within the COX-2 active site. unair.ac.idresearchgate.net

The following table summarizes some of the key interactions observed in docking studies of quinazoline derivatives with various biological targets.

| Target Protein | Key Interacting Residues (Examples) | Types of Interactions |

| EGFR | Methionine, Lysine (B10760008), Threonine | Hydrogen bonding, hydrophobic interactions |

| VEGFR | Cysteine, Aspartate, Phenylalanine | Hydrogen bonding, pi-pi stacking |

| DHFR | Aspartate, Leucine, Phenylalanine | Hydrogen bonding, hydrophobic interactions |

| COX-2 | Arginine, Tyrosine, Serine | Hydrogen bonding, van der Waals interactions |

Elucidation of Molecular Reasons for Observed Activity Profiles

Molecular docking studies, often combined with other computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, provide a molecular-level explanation for the observed biological activities of quinazoline derivatives. japsonline.comresearchgate.net

By analyzing the predicted binding poses and interactions, researchers can understand why certain structural modifications lead to an increase or decrease in activity. For example, the introduction of a specific substituent might enable the formation of an additional hydrogen bond with the target protein, thereby enhancing the binding affinity and biological activity. Conversely, a bulky substituent might cause steric clashes within the binding site, leading to a loss of activity. ijcce.ac.ir

These insights are invaluable for the rational design of new, more potent, and selective quinazoline-based therapeutic agents. The structure-activity relationships derived from molecular modeling studies guide the synthesis of new compounds with improved pharmacological profiles. researchgate.net

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models are instrumental in predicting activities like anticancer efficacy and in guiding the synthesis of more potent analogues. nih.govrsc.org

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be directly linked to changes in their physicochemical properties, which are encoded by molecular descriptors. nih.gov These descriptors can be categorized into several types, including constitutional, functional, chemical, and electronic, among others. nih.govorientjchem.org By developing linear or non-linear equations that relate these descriptors to activity, researchers can design new compounds with potentially enhanced effects. nih.gov

In the context of quinazoline systems, QSAR studies have been frequently employed to explore their potential as anticancer agents, particularly as epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov For example, a linear QSAR model revealed a relationship between the anticancer activity of certain quinazoline derivatives and electronic descriptors such as the atomic net charge on specific atoms and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

Table 1: Key Molecular Descriptors in Quinazoline QSAR Models

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing interactions with biological targets. orientjchem.org |

| Electronic | Atomic Net Charge | Indicates the charge distribution within the molecule, which is crucial for electrostatic interactions and hydrogen bonding with receptors. orientjchem.org |

| Constitutional | Molecular Weight | Pertains to the size of the molecule, affecting its diffusion and fit within a receptor's active site. nih.gov |

| Topological | 2D Autocorrelation Descriptors | Describe the distribution of physicochemical properties across the topological structure of the molecule. nih.gov |

| Quantum-Chemical | Dipole Moment | Influences the molecule's polarity and its interaction with polar biological environments. |

Computational models for SAR, such as Comparative Molecular Field Analysis (CoMFA), provide a 3D perspective by correlating biological activity with the steric and electrostatic fields surrounding the molecules. rsc.org These models generate contour maps that highlight regions where modifications to the molecular structure could lead to increased or decreased activity, thus offering a visual guide for drug design.

Mechanistic Computational Studies

Mechanistic computational studies delve into the step-by-step processes of chemical reactions, providing a molecular-level understanding of how reactants are converted into products. These studies are vital for optimizing reaction conditions and for predicting the feasibility of novel synthetic pathways for quinazoline derivatives.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to analyze reaction pathways by calculating the geometries and energies of reactants, intermediates, transition states, and products. researchgate.netacs.org This allows for the elucidation of reaction mechanisms, which is essential for synthesizing complex molecules like quinazolines. acs.org

DFT calculations have been successfully used to:

Elucidate Reaction Mechanisms: Studies have employed DFT to detail the radical cascade cyclization pathway for the synthesis of fused quinazolinones, providing clarity on the underlying radical mechanism. acs.org

Predict Chemical Reactivity: By calculating parameters such as HOMO-LUMO energy gaps, chemical hardness, and softness, DFT can predict the reactive nature of quinazoline derivatives. researchgate.nettandfonline.com

Support Experimental Findings: DFT results are often used to corroborate proposed mechanisms for the formation of quinazoline scaffolds, such as in the C-C bond activation of pro-aromatic dihydroquinazolinones. acs.org

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT calculations. researchgate.net These computational details determine the balance between accuracy and computational cost.

Transition State Calculations for Reaction Kinetics

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. ucsb.edu It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.edulibretexts.org

Locating and characterizing transition states is crucial for understanding reaction kinetics, as the energy barrier (activation energy) determined from the transition state energy dictates the reaction rate. Computational methods, particularly those based on DFT, are used to search for and optimize the geometry of transition states. researchgate.netucsb.edu

Techniques for locating transition states include:

Synchronous Transit-Guided Quasi-Newton (STQN) methods: These methods, like the LST (Linear Synchronous Transit) or QST2/QST3 (Quadratic Synchronous Transit) in Gaussian software, generate an initial guess for the transition state by interpolating between reactant and product structures. ucsb.edu

Eigenvector Following: This method involves optimizing a molecular geometry towards a saddle point by following the eigenvector corresponding to the negative eigenvalue of the Hessian matrix (a matrix of second derivatives of energy). ucsb.edu

Once a transition state is located, frequency calculations are performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.org It provides a conceptual map for visualizing and analyzing the dynamics of a chemical reaction. libretexts.org The PES is a fundamental concept derived from the Born-Oppenheimer approximation, which assumes that the motion of electrons is much faster than that of the nuclei. libretexts.org

Key features of a PES include:

Energy Minima: These correspond to stable chemical species, such as reactants, intermediates, and products. libretexts.org

Saddle Points: These represent transition states, the energy barriers separating minima. libretexts.orglibretexts.org

Reaction Coordinate: This is the lowest energy pathway on the PES that connects reactants to products via a transition state. libretexts.org

By mapping the PES, chemists can theoretically explore all possible conformations and reaction pathways. wikipedia.org For quinazoline synthesis, a PES can reveal the most energetically favorable route among several possible mechanisms, identify potential intermediates, and provide a detailed picture of the energy changes throughout the reaction. libretexts.orglibretexts.org Generating a PES often involves calculating the energy at numerous points (geometries) and then using fitting methods, such as those employing neural networks, to create a continuous surface. visualizeorgchem.comqueensu.ca This allows for a comprehensive understanding of the factors controlling the reaction's outcome.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dichloro-5,6-dimethylquinazoline |

| Quinazoline |

| Dihydroquinazolinone |

| Erlotinib (B232) |

Applications in Chemical Synthesis and Materials Science

Precursors for Complex Heterocyclic Systems

The inherent reactivity of the chlorine atoms at the C2 and C4 positions of the quinazoline (B50416) ring makes 2,4-dichloro-5,6-dimethylquinazoline an excellent starting material for the construction of more intricate heterocyclic systems. The differential reactivity of these two positions, with the C4 chlorine being more susceptible to nucleophilic substitution, allows for a stepwise and controlled approach to the synthesis of diverse fused ring structures.

Building Blocks for Fused Ring Systems (e.g., benzodiazepines)

The synthesis of fused ring systems, such as benzodiazepines, can be envisioned utilizing this compound as a key precursor. The general strategy involves the sequential displacement of the two chlorine atoms by appropriate nucleophiles, leading to the formation of the desired fused heterocyclic core. For instance, reaction with a diamine could lead to the formation of a benzodiazepine-fused quinazoline derivative.

Synthesis of Polycyclic Compounds with Potential Research Interest

The reactivity of this compound extends to the synthesis of a variety of polycyclic compounds. By carefully selecting the reaction partners and conditions, chemists can construct novel molecular frameworks with potential applications in materials science and drug discovery. The stepwise substitution of the chlorine atoms allows for the introduction of different functionalities, which can then undergo further cyclization reactions to yield complex polycyclic systems.

The following table illustrates a generalized reaction scheme for the synthesis of fused heterocyclic systems from a 2,4-dichloroquinazoline (B46505) precursor.

| Reactant 1 | Reactant 2 | Product | Potential Fused System |

| 2,4-Dichloroquinazoline | o-Phenylenediamine | Diamino-substituted quinazoline | Benzodiazepine-fused quinazoline |

| 2,4-Dichloroquinazoline | Anthranilic acid | Carboxy-amino-substituted quinazoline | Quinazolino-quinazolinone derivative |

| 2,4-Dichloroquinazoline | 2-Aminothiophenol | Thio-amino-substituted quinazoline | Thiazolo-quinazoline derivative |

Scaffold for Combinatorial Chemistry and Library Synthesis

The this compound core is an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The two reactive chlorine atoms provide convenient handles for the introduction of a wide variety of substituents in a parallel or combinatorial fashion. This allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity or other desirable properties.

Solid-phase synthesis has been a particularly effective strategy for the construction of quinazoline-based libraries. In this approach, the quinazoline scaffold is attached to a solid support, and then a series of reagents are added in a stepwise manner to build up the desired molecules. This methodology allows for the efficient synthesis and purification of large numbers of compounds.

The following table outlines a general solid-phase synthesis approach for a 2,4-diaminoquinazoline library.

| Step | Reagent/Condition | Purpose |

| 1 | Resin-bound amine | Immobilize starting material |

| 2 | 2,4-Dichloroquinazoline | Introduce the quinazoline scaffold |

| 3 | Diverse set of amines | Introduce diversity at the C4 position |

| 4 | Cleavage from resin | Release the final products |

Reagents in Organic Transformation Methodologies

Beyond its role as a scaffold, this compound can also function as a reagent in various organic transformation methodologies. The electrophilic nature of the carbon atoms attached to the chlorine atoms allows them to react with a wide range of nucleophiles. This reactivity can be harnessed to effect a variety of chemical transformations.

For example, the reaction of 2,4-dichloroquinazolines with nucleophiles is a classic example of nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction, with the preferential substitution at the C4 position, has been a subject of both experimental and theoretical studies. nih.gov This predictable reactivity makes it a useful tool for organic chemists.

The following table summarizes the typical reactivity of 2,4-dichloroquinazolines with different classes of nucleophiles.

| Nucleophile | Reaction Type | Product |

| Amines | SNAr | Amino-substituted quinazolines |

| Alcohols/Phenols | SNAr | Alkoxy/Aryloxy-substituted quinazolines |

| Thiols/Thiophenols | SNAr | Thioether-substituted quinazolines |

| Organometallic reagents | Cross-coupling | Aryl/Alkyl-substituted quinazolines |

Mechanistic Biological and Pharmacological Research on 2,4 Dichloro 5,6 Dimethylquinazoline Derivatives

Enzyme Inhibition Studies

The modification of the 2,4-dichloro-5,6-dimethylquinazoline core has yielded derivatives with significant inhibitory activity against several key enzymes implicated in disease pathogenesis. These studies provide crucial insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Kinase Inhibition (e.g., Protein Kinases, EphA2) and Mechanistic Insights

Quinazoline (B50416) derivatives are a well-established class of protein kinase inhibitors. nih.govnih.gov The quinazoline scaffold is a key feature in several approved kinase inhibitor drugs. ed.ac.uk Structural modifications of the quinazoline core, particularly at the 4-position, have led to the development of potent inhibitors of the EphA2 receptor tyrosine kinase, a target implicated in tumor progression. nih.gov While direct synthesis from this compound was not detailed in the reviewed literature, the general synthetic strategy often involves the displacement of a chlorine atom at the 4-position with a substituted aniline (B41778). This suggests that derivatives of this compound could be synthesized to target EphA2.

Studies on other quinazoline derivatives have shown that substitutions at the 6 and 7 positions of the quinazoline ring can significantly influence their inhibitory potency against various kinases, including Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The presence of the 5,6-dimethyl substitution on the core molecule of interest suggests a unique structural motif that could be exploited for developing selective kinase inhibitors.

Inhibition of Dihydrofolate Reductase (DHFR)

Derivatives of 2,4-diaminoquinazoline are known to be potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. nih.govsnv63.runih.gov The 2,4-diamino substitution pattern is a key pharmacophore for DHFR inhibition. nih.gov The synthesis of such compounds can be achieved from 2,4-dichloroquinazoline (B46505) precursors through the sequential displacement of the chlorine atoms with amines.

While specific studies on 5,6-dimethyl substituted 2,4-diaminoquinazolines were not found, extensive research on other substituted quinazolines has established clear structure-activity relationships for DHFR inhibition. nih.govmdpi.com The nature of the substituents at the 5 and 6 positions of the quinazoline ring has been shown to be critical for both potency and selectivity against DHFR from different species. mdpi.com This body of work strongly supports the potential for derivatives of this compound to act as DHFR inhibitors.

Cyclooxygenase (COX-1/2) and Lipoxygenase (LOX-5) Inhibition

Quinazoline derivatives have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govdntb.gov.ua These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes.

Studies on quinazoline 3-oxides have demonstrated inhibitory activity against both COX-1/2 and 5-LOX. mdpi.com The synthesis of these compounds, however, did not originate from a 2,4-dichloro precursor. Other research on 1,4-benzoquinones and related resorcinols has identified potent dual COX/5-LOX inhibitors. nih.gov While a direct link to this compound is not established in the available literature, the broader family of quinazolines shows promise in this area. The anti-inflammatory potential of novel quinazoline derivatives is an active area of research. dntb.gov.ua

Histone Lysine (B10760008) Methyltransferase (G9a) Inhibition

A significant body of research has focused on 2,4-diamino-7-aminoalkoxy-quinazoline derivatives as potent and selective inhibitors of the histone lysine methyltransferase G9a. nih.govwhitman.edunih.gov G9a is an important epigenetic regulator, and its inhibition is a potential therapeutic strategy for cancer. nih.gov

The synthesis of these inhibitors often starts from a 2,4-dichloroquinazoline precursor, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). nih.govnih.gov The chlorine atoms are sequentially displaced by different amines to build the final molecule. This synthetic route is directly applicable to this compound. Structure-activity relationship (SAR) studies have elucidated the importance of the substituents at the 2, 4, 6, and 7 positions. nih.govrsc.orgnih.gov For instance, the 6,7-dimethoxy substitution has been shown to be important for activity. scispace.com While the 5,6-dimethyl substitution has not been explicitly studied in this context, the established synthetic methodologies and SAR provide a strong rationale for designing and synthesizing 5,6-dimethyl analogs as potential G9a inhibitors.

Below is a table summarizing the G9a inhibitory activity of some 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, which serve as a reference for the potential of analogous compounds derived from this compound.

| Compound | R1 | R2 | G9a IC50 (nM) |

| BIX-01294 | H | 1-methylpiperidin-4-yl | ~1900 |

| UNC0224 | H | 1-methylpiperidin-4-yl | 15 |

| UNC0638 | (CH2)3-1-pyrrolidinyl | 1-isopropylpiperidin-4-yl | <15 |

| UNC0642 | (CH2)3-1-pyrrolidinyl | 1-cyclohexylpiperidin-4-yl | <2.5 |

This data is based on 6,7-dimethoxy analogs and is presented to illustrate the potential of the quinazoline scaffold. The R1 and R2 positions correspond to substitutions at the 2-amino and 4-amino positions, respectively.

Ribonucleotide Reductase, Topoisomerase I, and Topoisomerase II Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA. dntb.gov.ua Inhibition of topoisomerase I and II is a common mechanism of action for many anticancer drugs. While some quinazoline derivatives have shown topoisomerase inhibitory activity, there is no specific data on derivatives of this compound.

Receptor Binding and Ligand Activity

The versatility of the quinazoline core extends to its ability to serve as a scaffold for ligands that bind to various receptors. For instance, N-substituted quinazolin-2,4-diones have been synthesized and evaluated as adenosine (B11128) receptor ligands. ijpsnonline.com The nature of the substituents on the quinazoline ring system plays a crucial role in determining the binding affinity and selectivity for different receptor subtypes.

While specific receptor binding studies for derivatives of this compound were not identified in the reviewed literature, the established methodologies for synthesizing and evaluating receptor ligands based on the quinazoline scaffold suggest that this would be a fruitful area for future investigation. The 5,6-dimethyl substitution pattern could confer unique binding properties and selectivity profiles.

Interactions with Benzodiazepine (B76468) and Gamma-Aminobutyric Acid (GABA) Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel responsible for fast neuronal inhibition in the central nervous system. nih.gov It is the primary target for benzodiazepines, which bind to an allosteric site (the "benzodiazepine site") distinct from the GABA binding site, enhancing the receptor's response to GABA. nih.govnih.gov The quinazoline core has been extensively investigated for its potential to modulate this receptor system.

Molecular docking studies have been employed to investigate the interaction between quinazolinone derivatives and the GABA-A receptor. In one such study, twenty quinazolinone derivatives were docked into the receptor's binding site (PDB code: 4cof), using diazepam as a reference compound. The results indicated that all tested derivatives exhibited higher binding energy than diazepam, suggesting they could be potent GABAergic molecules. ijpsdronline.com The docking scores for these derivatives ranged from -7.1 to -9.3 kcal/mol, with the most potent compound, derivative Q-18, showing the strongest interaction. ijpsdronline.com While the precise mechanisms remain under investigation, it is suggested that quinazolinones may enhance the action of GABA. ijpsdronline.com

Further research into pyrazolo[1,5-a]quinazoline derivatives has identified these compounds as potent modulators of the GABA-A receptor. nih.govmdpi.com Electrophysiological studies on recombinant α1β2γ2L-GABA-A receptors expressed in Xenopus laevis oocytes have demonstrated that these derivatives can act as partial agonists or inverse partial agonists, either enhancing or reducing the chloride current induced by GABA. nih.govmdpi.com For instance, one study found that an ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate derivative enhanced the chlorine current by up to +85% at a concentration of 100 µM. nih.gov

| Derivative Class | Target | Method | Key Findings | Reference |

| Quinazolin-4-one Derivatives | GABA-A Receptor | Molecular Docking | Derivatives showed higher binding energy (docking scores -7.1 to -9.3 kcal/mol) than the standard, diazepam. | ijpsdronline.com |

| Pyrazolo[1,5-a]quinazoline Derivatives | α1β2γ2L-GABA-A Receptor | Electrophysiology | Compounds demonstrated modulation of GABA-induced chloride currents, acting as partial agonists or inverse partial agonists. | nih.govmdpi.com |

| 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline | α1β2γ2L-GABA-A Receptor | Electrophysiology | Derivative 14 enhanced chlorine current by up to +85% at 100 µM. | nih.gov |

Adrenergic Receptor Modulation

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. Quinazoline derivatives have been identified as modulators of related receptor systems, such as adenosine receptors, which can in turn influence adrenergic signaling. A2A adenosine receptors, for example, are located in presynaptic regions where they modulate the release of neurotransmitters, including noradrenaline. mdpi.com

Research into 4-substituted quinazoline derivatives has shown them to be adenosine receptor (AR) antagonists, though generally non-selective. nih.gov However, specific derivatives have demonstrated some selectivity. One study identified an imidazolinone derivative of quinazoline that was roughly ten times more selective for the human A2BAR compared to rat A1 and A2AARs, with a binding Ki value of 112 nM. nih.gov

In a separate line of research, a virtual screening study identified a compound, P300–2342, with a distinct scaffold, as a potential α2A-adrenergic receptor agonist. mdpi.com While not a quinazoline itself, this highlights the diversity of structures capable of interacting with these receptors. The α2A-AR subtype is abundant in the brain and mediates sedative and antihypertensive effects. mdpi.com

| Derivative Class | Target | Activity | Ki Value | Reference |

| 4-Methylquinazoline Derivatives | Adenosine Receptors (ARs) | Antagonist | Generally non-selective, with Ki values in the micromolar range. | nih.gov |

| Imidazolinone-quinazoline Derivative (38) | Human A2B Adenosine Receptor | Selective Antagonist | 112 nM | nih.gov |

| 4-(furan-2-yl)quinazolin-2-amine Derivatives | Human A2A Adenosine Receptor | Antagonist | 15-65 nM | mdpi.com |

Retinoblastoma Binding Protein 4 (RBBP4) Antagonism

Retinoblastoma Binding Protein 4 (RBBP4) is a nuclear protein that has been implicated in the progression of various cancers, making it a valuable drug target. biorxiv.orgbiorxiv.org It is a key component of several protein complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex and Polycomb Repressive Complex 2 (PRC2), and interacts with histones H3 and H4. biorxiv.org

The discovery of small molecule antagonists for RBBP4 has been a significant area of research. A study focused on developing such antagonists used 2,4-dichloro-6,7-dimethoxyquinazoline, a close structural analog of this compound, as a chemical starting point. biorxiv.org Through structure-activity relationship (SAR) studies, researchers identified a derivative, OICR17251, as an antagonist of the RBBP4-Histone H3 interaction. biorxiv.orgbiorxiv.org This discovery provides a foundation for developing more potent antagonists of RBBP4, which could serve as potential cancer therapeutics. biorxiv.org The interaction was characterized using fluorescence polarization-based peptide displacement assays and surface plasmon resonance (SPR). biorxiv.org

| Compound | Activity | Method | Kdisp Value | Reference |

| OICR17251 | Antagonist of RBBP4-H3 interaction | Peptide Displacement Assay | 23 ± 1 μM | biorxiv.orgbiorxiv.org |

DNA/RNA Interaction Studies

DNA-Binding Agent Investigations

The quinazoline nucleus serves as the structural backbone for many compounds that function as DNA intercalators. researchgate.net These agents can insert themselves between the base pairs of the DNA double helix, leading to cytotoxic effects. This mechanism is a key strategy in the development of anticancer drugs. researchgate.net

Studies on N-alkyl(anilino)quinazoline derivatives have confirmed that this class of compounds can trigger binding to DNA through an intercalative process. researchgate.netacs.org The strength and mode of binding have been investigated using techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism. acs.org Research on benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivatives further demonstrated their ability to form molecular complexes with DNA. researchgate.net

In addition to intercalation, quinazoline derivatives can also inhibit enzymes that process DNA, such as topoisomerases. A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed as both DNA intercalators and Topoisomerase II inhibitors. nih.gov The most promising compounds showed potent cytotoxic activity against various cancer cell lines, and it was hypothesized that their ability to bind DNA and inhibit Topoisomerase II contributed to this effect. nih.gov

| Derivative Class | Proposed Mechanism | Key Findings | Reference |

| N-Alkyl(anilino)quinazolines | DNA Intercalation | Confirmed significant interaction with DNA via intercalative binding. | researchgate.netacs.org |

| Benzoquinazoline Derivatives | DNA Complex Formation, Topoisomerase Inhibition | Active compounds were shown to interfere with topoisomerase I and II activity. | researchgate.net |

| 1,2,4-Triazolo[4,3-c]quinazolines | DNA Intercalation, Topoisomerase II Inhibition | Compounds exhibited high cytotoxic activity, which was coherent with DNA binding and Topo II inhibition tests. | nih.gov |

Inhibition of RNA Synthesis and Translation

Derivatives of quinazoline have also been found to interfere with RNA-related processes. RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the life cycle of RNA viruses, making it a prime target for antiviral drug development. acs.org A screening of 101 quinoline (B57606) and quinazoline derivatives against the SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting viral RNA synthesis in a cell-based assay. acs.orgnih.gov These compounds also exhibited relatively low cytotoxicity. Among them, compound I-13e showed the strongest inhibition of RNA synthesis driven by the viral polymerase, indicating its potential as a drug candidate for treating viral infections. acs.orgnih.gov

Cellular Pathway Modulation

The biological effects of quinazoline derivatives are often the result of their ability to modulate complex cellular signaling pathways. Numerous studies have reported the influence of this structural class on pathways critical to cell proliferation, survival, and inflammation. mdpi.com

Several quinazoline-based molecules have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling. nih.gov For example, gefitinib (B1684475) and erlotinib (B232) are 4-amino quinazoline derivatives that inhibit the epidermal growth factor receptor (EGFR). nih.gov Other derivatives have been developed as multi-targeted kinase inhibitors, showing activity against VEGFR, EGFR, HER2, and CDK2. nih.gov One novel derivative, WYK431, was found to induce cell cycle arrest and apoptosis in human gastric cancer cells by modulating the PI3K/AKT signaling pathway. scispace.com

Quinazoline derivatives also play a role in modulating immune and inflammatory pathways. A novel derivative, SH-340, was shown to enhance skin barrier function and suppress thymic stromal lymphopoietin (TSLP) expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway, suggesting its potential for treating atopic dermatitis. mdpi.com Other targets for quinazoline derivatives include key enzymes in metabolic pathways, such as dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP), which are important targets in cancer chemotherapy. nih.gov

| Derivative Class/Compound | Modulated Pathway/Target | Biological Context | Reference |

| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | Epidermal Growth Factor Receptor (EGFR) | Cancer Therapy | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-ones | Multi-kinase (VEGFR2, EGFR, HER2) | Cancer Therapy | nih.gov |

| WYK431 | PI3K/AKT Signaling Pathway | Gastric Cancer | scispace.com |

| SH-340 | IL-4/IL-13-STAT6 Signaling Pathway | Atopic Dermatitis | mdpi.com |

| Quinazoline-based Antifolates (e.g., Trimetrexate) | Dihydrofolate Reductase (DHFR) | Cancer Chemotherapy | nih.gov |

| 2-Substituted-quinazolinones | Poly-(ADP-ribose)-polymerase (PARP) | Cancer Therapy | nih.gov |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound "this compound" that addresses the topics outlined in your request. The required information on its mechanistic biological and pharmacological research, including its effects on cellular phosphorylation, modulation of the NF-κB pathway, and detailed Structure-Activity/Property Relationship studies, could not be located for this specific chemical entity or its derivatives.

Therefore, it is not possible to generate the requested article while adhering to the strict constraint of focusing solely on "this compound". Providing information from other quinazoline derivatives would violate the explicit instructions of the prompt.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While general methods for the synthesis of 2,4-dichloroquinazolines are established, typically involving the chlorination of the corresponding quinazoline-2,4-dione precursor with reagents like phosphorus oxychloride (POCl₃), there is considerable scope for improvement, particularly concerning efficiency and sustainability. chemicalbook.comgoogle.com Future research should focus on the development of greener synthetic methodologies.

Key areas for exploration include:

Catalytic Chlorination: Investigating the use of catalytic systems to replace stoichiometric chlorinating agents, thereby reducing waste and improving atom economy.

One-Pot Syntheses: Designing one-pot procedures starting from readily available precursors like 3,4-dimethylanthranilic acid to streamline the synthesis and minimize purification steps.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis with precise control over reaction parameters.

Alternative Solvents: Exploring the use of ionic liquids or deep eutectic solvents to replace hazardous and volatile organic solvents traditionally used in these reactions.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Chlorination | Reduced waste, improved atom economy, milder reaction conditions. | Development of novel catalysts, optimization of reaction conditions. |

| One-Pot Syntheses | Reduced reaction time, lower solvent consumption, simplified workup. | Design of multi-component reactions, investigation of tandem catalytic systems. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Reactor design, optimization of flow parameters. |

| Alternative Solvents | Reduced environmental impact, potential for catalyst recycling. | Solvent screening, investigation of reaction kinetics in novel media. |

Exploration of Diverse Derivatization Strategies for Targeted Research Objectives

The two chlorine atoms in 2,4-Dichloro-5,6-dimethylquinazoline serve as versatile handles for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) reactions. nih.gov It is well-documented that the C4 position is generally more reactive towards nucleophiles than the C2 position, allowing for regioselective derivatization. nih.gov

Future derivatization strategies could target:

Selective C4-Substitution: A systematic investigation of various nucleophiles (amines, alcohols, thiols) under different reaction conditions to create a library of 4-substituted-2-chloro-5,6-dimethylquinazolines.

Sequential C4 and C2 Di-substitution: Developing robust protocols for the sequential substitution of both chlorine atoms with different nucleophiles to generate diverse 2,4-disubstituted quinazoline (B50416) derivatives. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions, significantly expanding the accessible chemical space.

Synthesis of Fused Quinazoline Systems: Utilizing the dichlorinated scaffold to construct novel polycyclic and heterocyclic systems with potentially unique biological and material properties. mdpi.com

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, guiding synthetic efforts and providing insights into reaction mechanisms. For this compound, advanced computational studies could provide a deeper understanding of its chemical behavior.

Potential computational investigations include:

Density Functional Theory (DFT) Calculations: To model the SNAr reactions at both the C2 and C4 positions with various nucleophiles. nih.gov This would help in predicting the regioselectivity and reactivity, corroborating experimental findings.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of derivatized quinazolines and their interactions with biological targets or in material assemblies.

In Silico Screening: To predict the potential biological activities of virtual libraries of this compound derivatives against various therapeutic targets.

Investigation of Potential Applications in Materials Science or Catalysis

The rigid, planar structure of the quinazoline core, combined with the potential for extensive functionalization, makes this compound and its derivatives interesting candidates for applications in materials science and catalysis.

Unexplored avenues in this domain include:

Organic Light-Emitting Diodes (OLEDs): The quinazoline scaffold has been incorporated into host materials for OLEDs. nih.gov Derivatization of this compound with appropriate chromophores could lead to novel materials with tailored photophysical properties.

Fluorescent Sensors: Introducing specific recognition moieties could lead to the development of fluorescent chemosensors for the detection of metal ions or biologically important molecules.

Ligands for Catalysis: The nitrogen atoms in the quinazoline ring and appended functional groups could act as coordination sites for metal catalysts. The synthesis of novel quinazoline-based ligands could lead to catalysts with unique reactivity and selectivity.

Expansion of Mechanistic Biological Activity Profiling against Novel Targets

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. researchgate.netnih.govacs.org However, the specific biological profile of this compound and its derivatives remains largely unexplored.

Future research should focus on:

Broad-Spectrum Biological Screening: Testing a library of derivatives against a diverse panel of cancer cell lines, pathogenic microbes, and inflammatory markers to identify potential therapeutic leads. nih.gov

Kinase Inhibitor Scaffolds: Many clinically approved anticancer drugs are quinazoline-based kinase inhibitors. scielo.br Derivatives of this compound should be screened against a panel of kinases to identify potential new inhibitors.

Target Identification and Validation: For any identified bioactive compounds, subsequent studies should focus on identifying their specific molecular targets and elucidating their mechanism of action.

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization

A holistic understanding of this compound and its derivatives can only be achieved through the integration of multiple scientific disciplines.

A comprehensive characterization approach would involve:

Advanced Analytical Techniques: Utilizing techniques such as X-ray crystallography to determine the solid-state structure of novel derivatives and 2D-NMR spectroscopy for unambiguous structural elucidation in solution. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the impact on their biological activity or material properties to develop predictive models.

Chemical Biology Approaches: Using derivatized compounds as chemical probes to study biological processes and identify new therapeutic targets.

Q & A

Q. What are the key physicochemical properties of 2,4-Dichloro-5,6-dimethylquinazoline, and how can they be experimentally verified?

- Methodological Answer : The compound's molecular formula is C₁₀H₈Cl₂N₂ (CAS: Not explicitly stated in evidence; inferred from related structures). Key properties include melting point (e.g., analogs in show m.p. ranges like 141–143°C for similar triazoles), solubility in polar aprotic solvents (e.g., DMSO, ethanol), and stability under reflux conditions. Verification methods:

- Elemental analysis for C, H, N composition (e.g., as in , where deviations <0.1% confirm purity).

- IR spectroscopy to identify functional groups (e.g., C-Cl stretches ~750 cm⁻¹, quinazoline ring vibrations ~1600 cm⁻¹) .

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methyl group protons at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves chlorination of quinazoline precursors (e.g., using POCl₃ or PCl₅) and alkylation for methyl group introduction. Example protocols:

- Step 1 : Start with 5,6-dimethylquinazolin-4(3H)-one; treat with excess POCl₃ under reflux (110–120°C, 6–8 hours) to introduce Cl at positions 2 and 4 (yields ~70–80%) .

- Step 2 : Optimize yields by controlling stoichiometry (e.g., 3:1 POCl₃:substrate) and using catalytic DMAP to reduce side reactions .

- Purification : Recrystallize from ethanol-water mixtures (as in ) to achieve >95% purity .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC or LC-MS at timed intervals (0, 24, 48 hours).

- Key Observations : Chlorine substituents at positions 2 and 4 are electron-withdrawing, enhancing stability in acidic conditions but increasing hydrolysis risk in basic media (pH >10). Use kinetic modeling (e.g., first-order decay) to calculate half-lives .

Advanced Research Questions

Q. How do substituent effects at the 5 and 6 positions influence the reactivity of 2,4-dichloroquinazoline derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Analysis : Methyl groups at positions 5 and 6 increase steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., amines). Use DFT calculations to map electron density (e.g., lower electrophilicity at C2 compared to unsubstituted analogs).

- Case Study : In , methoxy groups at positions 5 and 10 in a benzoquinoline analog reduced chlorination efficiency by 15% compared to methyl groups .

- Experimental Validation : Compare reaction rates with/without methyl groups using kinetic studies (e.g., UV-Vis monitoring of Cl⁻ release) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Re-evaluate assay conditions (e.g., reports antibacterial activity against Gram-positive bacteria, while highlights anti-inflammatory potential). Differences may arise from cell line specificity (e.g., Staphylococcus aureus vs. RAW 264.7 macrophages).

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies. For example, notes MIC values of 8–16 µg/mL for antibacterial activity, whereas anti-inflammatory effects in require higher concentrations (IC₅₀ ~50 µM) .

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility and reduce off-target effects .

Q. How can computational modeling guide the design of this compound-based inhibitors for kinase targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to ATP pockets (e.g., EGFR kinase). Methyl groups may occupy hydrophobic subpockets, while Cl atoms form halogen bonds with backbone carbonyls.

- MD Simulations : Run 100-ns trajectories to assess stability of inhibitor-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>80%) .

- Validation : Synthesize top-scoring analogs (e.g., this compound-7-carboxamide) and test kinase inhibition via radiometric assays .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer :

- Root Cause : Variations in chlorination agents (e.g., POCl₃ vs. PCl₅) and reaction times (: 18-hour reflux vs. : 6-hour reflux).

- Resolution : Conduct a controlled study comparing POCl₃ (yield ~75%) and PCl₅ (yield ~60%) under identical conditions. Use in-situ FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.